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Abstract: Ceftriaxone, a third-generation -lactam antibiotic, has emerged as a promising
neuroprotective agent through drug repurposing efforts. Beyond its antimicrobial activity,
extensive preclinical research has demonstrated its efficacy in a wide range of neurological
disorder models, including stroke, neurodegenerative diseases, and traumatic brain injury. The
primary mechanism of action is the upregulation of the glutamate transporter-1 (GLT-1), which
enhances glutamate clearance and mitigates excitotoxicity. However, its neuroprotective effects
are pleiotropic, encompassing the attenuation of neuroinflammation, reduction of oxidative
stress, inhibition of ferroptosis, and modulation of pathological protein aggregation. This
technical guide provides an in-depth review of Ceftriaxone's neuroprotective mechanisms,
supported by quantitative data from key preclinical studies, detailed experimental protocols,
and visualizations of the core signaling pathways.

Core Mechanism of Action: Upregulation of
Glutamate Transporter-1 (GLT-1)

The principal mechanism underlying Ceftriaxone's neuroprotective effects is its ability to
increase the expression and activity of the astrocytic glutamate transporter-1 (GLT-1)[1][2].
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), but
its excess accumulation in the synaptic cleft leads to excitotoxicity, a key pathological process
in many acute and chronic neurological disorders[3]. GLT-1 is responsible for the majority of
glutamate uptake from the synapse, thereby preventing neuronal damage[4].
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Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to
elevated levels of GLT-1 protein and enhanced glutamate uptake capacity[1][5]. This was first
demonstrated by Rothstein et al. (2005), who found that B-lactam antibiotics, particularly
Ceftriaxone, increased GLT-1 expression and offered neuroprotection in a model of motor
neuron degeneration[1][6][7]. The upregulation of GLT-1 by Ceftriaxone has since been
consistently reported across various models of neurological disease[1][8]. For instance,
treatment with Ceftriaxone has been found to restore GLT-1 expression in models of cerebral

iIschemia and traumatic brain injury[1][9].
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Ceftriaxone-mediated upregulation of the GLT-1 transporter.

Pleiotropic Neuroprotective Mechanisms

While GLT-1 upregulation is a central component, Ceftriaxone exerts its neuroprotective effects
through multiple, interconnected pathways.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and
the production of pro-inflammatory cytokines, is a common feature of many neurological
disorders. Ceftriaxone has been shown to suppress neuroinflammatory responses. In models
of traumatic brain injury, Ceftriaxone treatment significantly reduced the levels of pro-
inflammatory cytokines such as interleukin-1 (IL-1p3), interferon-y (INF-y), and tumor necrosis
factor-a (TNF-a)[9][10]. Similarly, in a Parkinson's disease model, Ceftriaxone downregulated
the expression of markers for astrocyte (GFAP) and microglia (Ibal) activation and reduced
inflammation by targeting the TLR4/NF-kB pathway[11][12]. This anti-inflammatory action
contributes significantly to its overall neuroprotective profile[13][14].
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Anti-inflammatory signaling pathway of Ceftriaxone.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen
species (ROS) and the capacity of antioxidant defense systems, is a major contributor to
neuronal damage. Ceftriaxone has demonstrated significant antioxidant properties[8][15]. In a
rat model of chronic cerebral hypoperfusion, Ceftriaxone treatment attenuated the production of
malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus[13][14].
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Furthermore, in a neuropathic pain model, Ceftriaxone protected against CCl-induced oxidative
stress by decreasing MDA levels and increasing the levels of the endogenous antioxidant
glutathione (GSH)[16]. These effects help preserve neuronal integrity in the face of disease- or

injury-induced oxidative insults[17].
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Ceftriaxone's modulation of oxidative stress pathways.

Inhibition of Ferroptosis

Recent studies have uncovered a novel mechanism involving the inhibition of ferroptosis, a
form of iron-dependent regulated cell death characterized by lipid peroxidation. In in-vitro and
in-vivo models of Parkinson's disease, Ceftriaxone was found to inhibit the ferroptosis
pathway[18][19]. This effect was mediated by regulating the expression of Solute Carrier
Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the
cystine-glutamate antiporter system that protects against ferroptosis[18][19]. By inhibiting
ferroptosis, Ceftriaxone can directly protect dopaminergic neurons and suppress the activation

of glial cells[18].
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Effects on Pathological Protein Aggregation

In the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD),
Ceftriaxone has shown effects beyond glutamate modulation. In a mouse model of AD,
Ceftriaxone treatment significantly attenuated the deposition of amyloid-beta (Ap) and reduced
the associated neuroinflammatory response[3][20][21]. For Parkinson's disease, in vitro studies
have suggested that Ceftriaxone can bind to a-synuclein and inhibit its polymerization, a key

event in the formation of Lewy bodies[10][18].

Efficacy in Preclinical Models: Quantitative Data

Ceftriaxone's neuroprotective effects have been quantified across a diverse range of preclinical
models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Ceftriaxone in Stroke and Ischemia Models
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Ceftriaxone Key
Disease Model Species Dosage & Quantitative Reference(s)
Regimen Findings
Reduced 24-hour
mortality from
34.5% to 0% (P
] 200 mg/kg,
Middle Cerebral ) <0.01).
) single IP o
Artery Occlusion Rat o ) Significantly [22]
injection 90 min i
(MCAO) improved
after MCAO _
neurological
deficits (P <
0.001).
Dose-
dependently
] 50, 100, 200 prevented
Global Brain
) Rat mg/kg IP (pre- delayed neuronal  [8]
Ischemia

treatment)

death in the
hippocampal
CA1 area.

Delayed onset of

hypoxic
Oxygen-Glucose ) )
o Rat Hippocampal 200 mg/kg IP for spreading
Deprivation ] ) [2]
Slices 5 days depression from
(OGD) )
5.2minto 6.3
min (P < 0.001).
Attenuated white
matter damage
Chronic Cerebral Post-ischemia and production of
_ Rat [13][14]
Hypoperfusion treatment MDA, IL-13, and
TNF-a in the

hippocampus.

Table 2: Neuroprotective Effects of Ceftriaxone in Neurodegenerative Disease Models
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Disease Model

Species

Ceftriaxone
Dosage &
Regimen

Key
Quantitative Reference(s)

Findings

Alzheimer's
Disease (AB2s-35

injection)

Mouse

100 mg/kg/day
IP for 36 days

Significantly
attenuated AR
deposition and
reduced

: [21]
expression of
inflammatory
markers IBA1

and CD54.

Parkinson's
Disease (MPTP-

induced)

Mouse

200 mg/kg/day
IP for 7 days

Alleviated motor
dysfunction (pole

test time reduced

from 17.7s to

11.7s;p < [11]
0.001).

Increased TH

and GLT-1

expression.

Parkinson's
Disease (6-
OHDA lesion)

Rat

200 mg/kg/day
for 1 week (pre-

treatment)

Ameliorated
muscular rigidity
and contralateral
rotation; reduced
dopaminergic

neuronal death.

Huntington's

Disease

Mouse

Not specified

Attenuated the
disease [41[10]
phenotype.
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Slowed disease

. course,
Amyotrophic o
_ Mouse (SOD1 Administered at preserved
Lateral Sclerosis ) [23]
(ALS) G93A) disease onset strength, and
prolonged
survival.

Table 3: Neuroprotective Effects of Ceftriaxone in Other CNS Injury Models
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Disease Model

Species

Ceftriaxone
Dosage &
Regimen

Key
Quantitative Reference(s)

Findings

Traumatic Brain
Injury (TBI)

Rat

200 mg/kg 1V,
single dose post-

injury

Attenuated TBI-
induced cerebral
edema and
cognitive deficits.
Significantly
reduced IL-1[,
INF-y, and TNF-

a levels.

Neuropathic Pain
(can

Rat

200 mg/kg/day
IP for 7 days

Reduced
Bax/Bcl2 ratio
and decreased
[16]
levels of MDA on
days 3and 7 (P

< 0.05).

Spinal Cord

Injury

Rat

150 pg daily,
intrathecal, for 7

days

Increased
expression of
membrane-

o [6]
bound, dimerized
GLT-1 protein by

77%.

Whole-Brain

Irradiation

Rat

21 days of
treatment

Increased
hippocampal
neuron counts
and brain levels
of BDNF, GLT-1,
and SOD.
Reduced MDA
and TNF-a.

Key Experimental Methodologies
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The investigation of Ceftriaxone's neuroprotective properties relies on a set of established
experimental protocols.

Animal Models of Neurological Disorders

o Stroke (Ischemia/Reperfusion): The most common model is the transient Middle Cerebral
Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the
MCA for a defined period (e.g., 90 minutes), followed by its withdrawal to allow reperfusion.
Infarct size, neurological deficit scores, and cellular changes in the penumbra are
assessed[22][24].

o Parkinson's Disease: Models are typically induced by neurotoxins. Intraperitoneal injection of
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or stereotactic injection of 6-
hydroxydopamine (6-OHDA) into the substantia nigra or striatum in rats leads to the specific
loss of dopaminergic neurons[8][11].

o Alzheimer's Disease: Models can involve transgenic mice expressing human amyloid
precursor protein or the administration of amyloid-beta (Ap) fragments (e.g., AP2s-3s) via
intracerebroventricular (i.c.v.) injection to induce AD-like pathology[21][25].

e Traumatic Brain Injury (TBI): Acommon model is the lateral cortical impact injury, where a
controlled impact is delivered to the exposed dura of the brain, causing focal injury[9].

Drug Administration and Dosing

Ceftriaxone is typically dissolved in sterile saline. The most common route of administration in
rodent models is intraperitoneal (IP) injection, with doses frequently around 200 mg/kg daily[1]
[9][24]. Treatment duration varies from a single dose to several weeks, depending on the
study's objective (acute vs. chronic effects)[21][22]. Other routes, such as intravenous (V) or
direct intrathecal (IT) injection, are also used[6][9].

Biochemical and Molecular Assays

o Western Blotting: This technique is crucial for quantifying the expression levels of specific
proteins. Brain tissue (e.g., hippocampus, cortex, striatum) is homogenized, proteins are
separated by gel electrophoresis, transferred to a membrane, and probed with primary
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antibodies against targets like GLT-1, GFAP, Ibal, Bax, Bcl-2, and tyrosine hydroxylase (TH)
[O1[11].

e Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration
of soluble molecules like pro- and anti-inflammatory cytokines (TNF-a, IL-1f3, IL-6, IL-10) in
brain homogenates or plasma[9][26].

o Oxidative Stress Assays: The level of lipid peroxidation is commonly measured by
quantifying Malondialdehyde (MDA) using the thiobarbituric acid reactive substances
(TBARS) assay. Antioxidant capacity is assessed by measuring levels of reduced glutathione
(GSH)[16][17].

o Immunohistochemistry/Immunofluorescence: These methods are used to visualize the
localization and expression of proteins within brain tissue sections, providing spatial
information on neuronal survival, glial activation, and protein aggregation[15][18].

Behavioral Assessments

» Cognitive Function: The Y-maze and Barnes maze are used to assess spatial learning and
memory. The passive avoidance test is used to evaluate fear-induced memory[9][20][21].

e Motor Function: The rotarod test assesses motor coordination and balance. The pole test
and open-field test are used to evaluate motor deficits and exploratory behavior, particularly
in models of Parkinson's disease[11][27].

» Neurological Deficit Scoring: In stroke models, neurological function is often graded on a
scale (e.g., Bederson score) to assess the severity of motor impairments[17].
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A typical preclinical experimental workflow for Ceftriaxone.

Clinical Translation and Future Directions

Despite the wealth of promising preclinical data, the translation of Ceftriaxone into a clinical
neuroprotective therapy has been challenging. A large-scale, phase 3 clinical trial in patients
with Amyotrophic Lateral Sclerosis (ALS) did not find a significant difference in survival or
disease progression between the Ceftriaxone and placebo groups[5][10][28]. The reasons for
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this translational failure are likely multifactorial, including differences in pathophysiology
between animal models and human disease, the timing of intervention, and challenges in
achieving sufficient CNS drug concentrations to robustly engage the target mechanisms in
humans[23].

However, the extensive preclinical evidence suggests that the pathways targeted by
Ceftriaxone, particularly glutamate homeostasis and neuroinflammation, remain valid
therapeutic targets[5][29]. Future research should focus on:

e Developing novel compounds that more potently and specifically upregulate GLT-1 without
antimicrobial activity[16].

 Investigating Ceftriaxone in other neurological conditions where excitotoxicity and
inflammation are primary drivers of acute injury, such as ischemic stroke and TBI[29][30].

o Exploring combination therapies where Ceftriaxone could complement other neuroprotective
agents.

Conclusion

Ceftriaxone is a repurposed antibiotic with a robust and multifaceted neuroprotective profile
demonstrated in a wide array of preclinical models. Its primary mechanism involves the
upregulation of the GLT-1 glutamate transporter, which combats excitotoxicity. This is
complemented by significant anti-inflammatory, antioxidant, and anti-ferroptotic effects. While
clinical translation has proven difficult, the study of Ceftriaxone has provided invaluable insights
into key pathological mechanisms in neurological disorders and continues to inform the
development of next-generation neuroprotective therapeutics. The comprehensive data and
established methodologies outlined in this guide serve as a resource for researchers aiming to
further explore and harness these therapeutic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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